molecular formula C14H22BNO4S B1340967 N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide CAS No. 486422-06-4

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B1340967
CAS No.: 486422-06-4
M. Wt: 311.2 g/mol
InChI Key: MGNYJHDYPKEINB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a useful research compound. Its molecular formula is C14H22BNO4S and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer

  • A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy applications in cancer treatment.

Antimicrobial Activity

Molecular Structure and Vibrational Properties

  • Wu, Chen, Chen, & Zhou (2021) investigated the molecular structure and vibrational properties of compounds containing the tetramethyl dioxaborolane group, demonstrating its use in structural analysis and material science (Wu et al., 2021).

Boronate Ester Group Applications

  • The work of Westcott, He, Vogels, & Decken (2004) focused on the synthesis of a sulfanilamide derivative containing a boronate ester group, emphasizing its potential in creating new chemical compounds with specific properties.

Enzyme Inhibition Studies

  • Alyar et al. (2019) synthesized new Schiff bases from sulfa drugs, demonstrating their ability to inhibit various enzymes, which can be significant in drug discovery and biochemical research (Alyar et al., 2019).

Mechanism of Action

“N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide” has been used as an electrolyte additive to induce the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF to suppress lithium dendrite growth . This suggests that the compound may play a role in improving the safety and performance of lithium metal batteries.

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Therefore, protective gloves, eye protection, and face protection should be worn when handling the compound . If skin contact occurs, the skin should be washed thoroughly with water . If eye irritation persists, medical attention should be sought .

Properties

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)21(17,18)16(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNYJHDYPKEINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585962
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-06-4
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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